

Spectroscopic Profile of 2,6-di-tert-butyl-4-ethylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-ethylphenol

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This guide provides a comprehensive overview of the spectroscopic data for **2,6-di-tert-butyl-4-ethylphenol**, a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

2,6-di-tert-butyl-4-ethylphenol (IUPAC name: 2,6-bis(1,1-dimethylethyl)-4-ethylphenol) is an organic compound with the chemical formula $C_{16}H_{26}O$.^{[1][2]} It is a derivative of phenol with two bulky tert-butyl groups at positions 2 and 6, and an ethyl group at position 4 of the benzene ring. These bulky substituents sterically hinder the hydroxyl group, which influences its chemical reactivity and spectroscopic properties.

Below is a diagram illustrating the molecular structure of **2,6-di-tert-butyl-4-ethylphenol**.

Caption: Molecular Structure of **2,6-di-tert-butyl-4-ethylphenol**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-di-tert-butyl-4-ethylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1][3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.00	Singlet	2H	Ar-H
5.00	Singlet	1H	O-H
2.58 (avg. of 2.62, 2.53)	Quartet	2H	-CH ₂ -CH ₃
1.44	Singlet	18H	-C(CH ₃) ₃
1.18 (avg. of 1.22, 1.13)	Triplet	3H	-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (ppm)	Assignment
151.69	C-OH
135.78	Ar-C-C(CH ₃) ₃
134.76	Ar-C-CH ₂ CH ₃
124.28	Ar-CH
34.32	-C(CH ₃) ₃
30.41	-C(CH ₃) ₃
28.75	-CH ₂ -CH ₃
15.86	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-di-tert-butyl-4-ethylphenol** exhibits characteristic absorption bands corresponding to its functional groups.[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Sharp, Weak	Free O-H stretch
~3550 - 3230	Broad	Hydrogen-bonded O-H stretch
~2960	Strong	C-H stretch (aliphatic)
~1600-1440	Medium-Strong	C=C stretch (aromatic)
~1410 - 1310	Medium	C-O stretch
~1230 - 1140	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.^{[1][5]}

m/z	Relative Intensity	Assignment
234	High	[M] ⁺ (Molecular ion)
219	High	[M - CH ₃] ⁺
172	Medium	[M - C ₄ H ₉ - H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-di-tert-butyl-4-ethylphenol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.^{[1][6]} Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).^[6]
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:

- Set the spectral width to approximately 12-15 ppm.
- Use a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place the solution in an appropriate IR cell.^[7]
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).
 - Record the spectrum of the sample.

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Typically, the spectrum is scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry

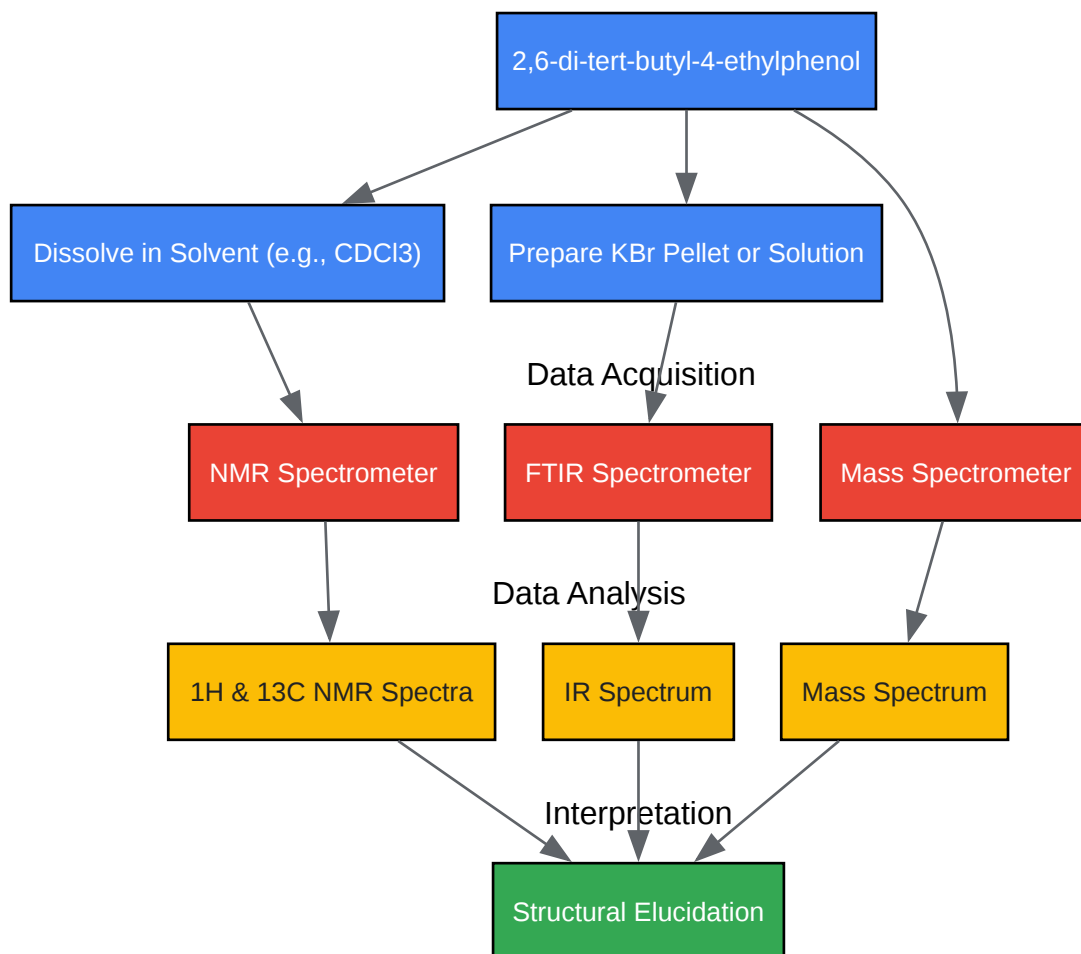
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS, which is a common method for this type of compound.^[5]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a phenolic compound like **2,6-di-tert-butyl-4-ethylphenol**.

Spectroscopic Analysis Workflow

Sample Preparation



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Caption: A generalized workflow for spectroscopic analysis.

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